molecular formula C17H11Cl2N3OS B2469040 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one CAS No. 637325-88-3

5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one

Cat. No.: B2469040
CAS No.: 637325-88-3
M. Wt: 376.26
InChI Key: KBBHHQOAXIPBTF-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a fusion of triazole and thiadiazine rings, makes it a valuable scaffold in drug design and development.

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one has numerous scientific research applications:

Preparation Methods

The synthesis of 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with phenylhydrazine, followed by cyclization with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Cyclization reactions can be performed to form various fused ring systems, enhancing the compound’s pharmacological properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity, making it a potent pharmacophore .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

Compared to these compounds, 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one exhibits unique pharmacological properties due to the presence of the 3,4-dichlorophenyl and phenyl groups, which enhance its bioactivity and specificity towards certain molecular targets .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-12-7-6-11(8-13(12)19)14-9-15(23)22-17(24-14)20-16(21-22)10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBHHQOAXIPBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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